N-benzyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide
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Overview
Description
N-benzyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring, which is further substituted with a pyrimidin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of 1-(2-pyrimidyl)piperazine by reacting piperazine with 2-chloropyrimidine under basic conditions.
Benzylation: The next step is the benzylation of the piperazine derivative.
Acetamide Formation: Finally, the benzylated piperazine derivative is reacted with chloroacetyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrimidinyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Research: It is used as a tool compound to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting neurotransmission and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A precursor in the synthesis of N-benzyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide.
Buspirone: A piperazine derivative with anxiolytic properties.
Pyrazinamide Derivatives: Compounds with similar structural features used in anti-tubercular therapy.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both benzyl and pyrimidinyl groups enhances its binding affinity and selectivity for certain biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
N-benzyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c23-16(20-13-15-5-2-1-3-6-15)14-21-9-11-22(12-10-21)17-18-7-4-8-19-17/h1-8H,9-14H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMTWDLGKLDSJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCC2=CC=CC=C2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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